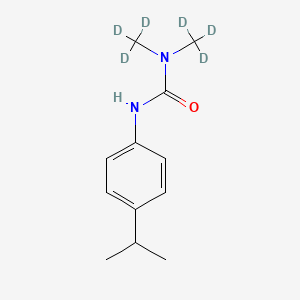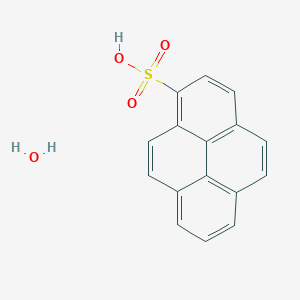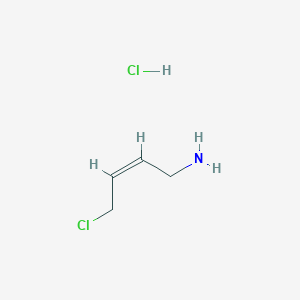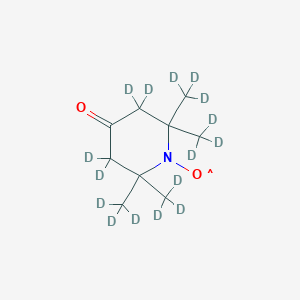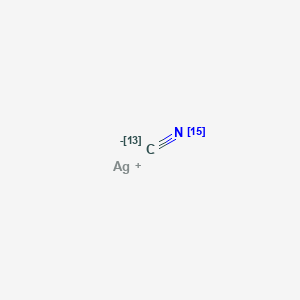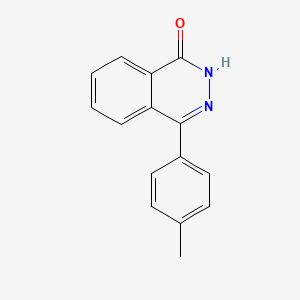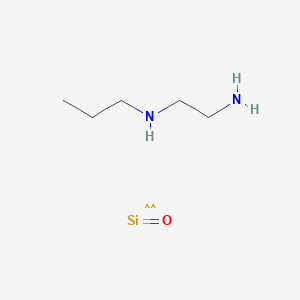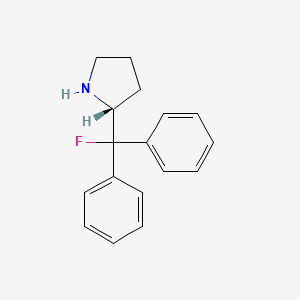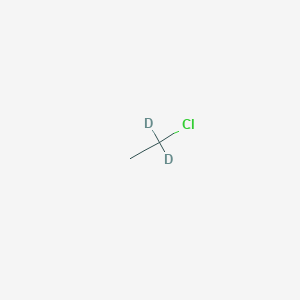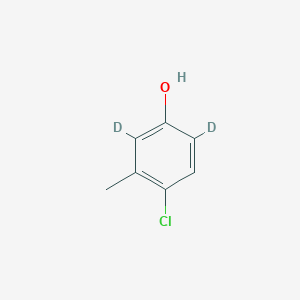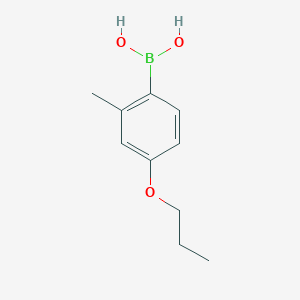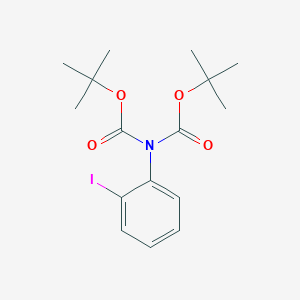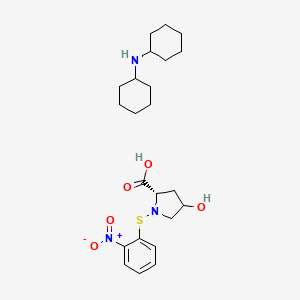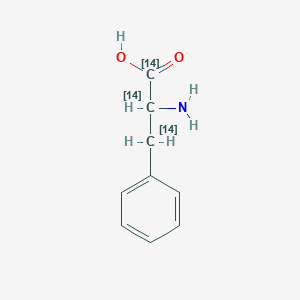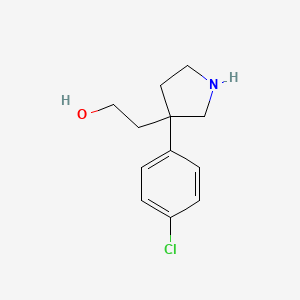
2-(3-(4-Chlorophenyl)pyrrolidin-3-YL)ethanol
説明
“2-(3-(4-Chlorophenyl)pyrrolidin-3-YL)ethanol” is a chemical compound with the formula C12H16ClNO. It belongs to the class of heterocyclic compounds known as pyrrolidines . The compound is used for research purposes .
Synthesis Analysis
The synthesis of “2-(3-(4-Chlorophenyl)pyrrolidin-3-YL)ethanol” involves the use of lithium aluminium hydride (1.35g, 35.56mmol) added to a solution of ethyl (4- (4-chlorophenyl)-2-oxopyrrolidin-4-yl)acetate in tetrahydrofuran (20ml) under nitrogen. The mixture is stirred and heated under reflux for 18 hours .Molecular Structure Analysis
The molecular structure of “2-(3-(4-Chlorophenyl)pyrrolidin-3-YL)ethanol” includes a five-membered pyrrolidine ring, which is a nitrogen heterocycle . The compound has 15 heavy atoms, 6 of which are aromatic .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “2-(3-(4-Chlorophenyl)pyrrolidin-3-YL)ethanol” include the reaction of lithium aluminium hydride with ethyl (4- (4-chlorophenyl)-2-oxopyrrolidin-4-yl)acetate .Physical And Chemical Properties Analysis
The compound has a molecular weight of 225.71 . It has 3 rotatable bonds, 2 H-bond acceptors, and 2 H-bond donors . The compound is soluble, with a solubility of 0.579 mg/ml .科学的研究の応用
1. Drug Discovery
- Application : Pyrrolidine, a five-membered ring with nitrogen, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, are reported to have bioactive properties .
- Methods : The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .
- Results : The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .
2. Cancer Treatment
- Application : Benzimidazole carboxamide derivatives, which can be synthesized using pyrrolidine compounds, have been found to inhibit Poly (ADP-ribose) Polymerase (PARP), an enzyme closely involved in the DNA damage repair process . This inhibition can be beneficial in the treatment of cancer .
- Methods : A series of benzimidazole carboxamide derivatives have been synthesized and characterized by 1H-NMR, 13C-NMR, and HRMS . PARP inhibition assays and cellular proliferation assays have also been carried out .
- Results : Compounds 5cj and 5cp exhibited potential anticancer activities with IC50 values of about 4 nM against both PARP-1 and PARP-2, similar to the reference drug veliparib .
Safety And Hazards
将来の方向性
特性
IUPAC Name |
2-[3-(4-chlorophenyl)pyrrolidin-3-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO/c13-11-3-1-10(2-4-11)12(6-8-15)5-7-14-9-12/h1-4,14-15H,5-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILTULPUUFNFODT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1(CCO)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30594104 | |
| Record name | 2-[3-(4-Chlorophenyl)pyrrolidin-3-yl]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30594104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(4-Chlorophenyl)pyrrolidin-3-YL)ethanol | |
CAS RN |
52423-70-8 | |
| Record name | 2-[3-(4-Chlorophenyl)pyrrolidin-3-yl]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30594104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



